4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE
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Overview
Description
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE is a complex organic compound that features a benzothiazole moiety linked to a dioxolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE typically involves the reaction of 2-mercaptobenzothiazole with an appropriate dioxolone derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under optimized conditions. The use of catalysts and solvents like ethanol or methanol can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant activity and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABA receptors and sodium channels, which play crucial roles in neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-PHENYLACETAMIDE: Known for its anti-tubercular activity.
ETHYL 2-[[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Exhibits similar structural features and is used in various chemical syntheses.
Uniqueness
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2H-1,3-DIOXOL-2-ONE is unique due to its combination of a benzothiazole moiety with a dioxolone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methyl-1,3-dioxol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7-9(16-12(14)15-7)6-17-11-13-8-4-2-3-5-10(8)18-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNMEVKXRDBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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